molecular formula C24H18S B020725 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene CAS No. 100989-95-5

3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene

Cat. No.: B020725
CAS No.: 100989-95-5
M. Wt: 338.5 g/mol
InChI Key: OMKMBDQHQIXBSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of CP-100356 monohydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

CP-100356 monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinazolinamine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

CP-100356 monohydrochloride is extensively used in scientific research, particularly in the fields of:

    Chemistry: It serves as a model compound for studying the inhibition of MDR1 and other transport proteins.

    Biology: The compound is used to investigate the transport mechanisms of various substrates across cell membranes.

    Medicine: CP-100356 monohydrochloride is employed in research related to drug resistance in cancer therapy, as it can inhibit the efflux of chemotherapeutic agents from cancer cells.

    Industry: The compound is used in the development of new pharmaceuticals and in the study of drug interactions

Mechanism of Action

CP-100356 monohydrochloride exerts its effects by inhibiting the activity of MDR1 (P-Gp), a protein responsible for the efflux of various substrates from cells. This inhibition increases the intracellular concentration of these substrates, enhancing their therapeutic efficacy. The compound also inhibits the transport of prazosin in human breast cancer resistance protein (BCRP)-transfected cells, suggesting a dual inhibitory action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP-100356 monohydrochloride is unique due to its high specificity and potency in inhibiting MDR1 and BCRP. Its dual inhibitory action makes it a valuable tool in research related to drug resistance and transport mechanisms .

Properties

CAS No.

100989-95-5

Molecular Formula

C24H18S

Molecular Weight

338.5 g/mol

IUPAC Name

3,4-dinaphthalen-2-yl-2,5-dihydrothiophene

InChI

InChI=1S/C24H18S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-14H,15-16H2

InChI Key

OMKMBDQHQIXBSK-UHFFFAOYSA-N

SMILES

C1C(=C(CS1)C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1C(=C(CS1)C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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